N-(2-bromobenzylidene)-4-(4-chlorobenzyl)-1-piperazinamine
Description
N-(2-bromobenzylidene)-4-(4-chlorobenzyl)-1-piperazinamine is a Schiff base derivative characterized by a piperazine backbone substituted with a 4-chlorobenzyl group and an imine-linked 2-bromobenzylidene moiety. This structure confers unique electronic and steric properties, making it a subject of interest in medicinal chemistry and materials science.
Properties
IUPAC Name |
(E)-1-(2-bromophenyl)-N-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]methanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrClN3/c19-18-4-2-1-3-16(18)13-21-23-11-9-22(10-12-23)14-15-5-7-17(20)8-6-15/h1-8,13H,9-12,14H2/b21-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZHZQEHFFSKHJU-FYJGNVAPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)Cl)N=CC3=CC=CC=C3Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CC2=CC=C(C=C2)Cl)/N=C/C3=CC=CC=C3Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-bromobenzylidene)-4-(4-chlorobenzyl)-1-piperazinamine is a synthetic compound with potential therapeutic applications, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, antibacterial properties, and relevant research findings.
- Molecular Formula : C19H20BrClN2
- Molecular Weight : 373.73 g/mol
- IUPAC Name : this compound
- Structural Characteristics : The compound features a piperazine ring, a bromobenzylidene moiety, and a chlorobenzyl group, which contribute to its biological activity.
The mechanism of action of this compound involves its interaction with various biological targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes, affecting metabolic pathways.
- Receptor Modulation : It could act as an antagonist or agonist at certain receptors, influencing cellular signaling.
- Membrane Interaction : Preliminary studies suggest that it may disrupt bacterial membranes, leading to increased permeability and cell lysis.
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of this compound against various bacterial strains.
Efficacy Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Pseudomonas aeruginosa | 1 μg/mL | |
| Staphylococcus aureus | 8 μg/mL | |
| Escherichia coli | 16 μg/mL |
The compound exhibited significant antibacterial activity, especially against Pseudomonas aeruginosa, outperforming traditional antibiotics such as norfloxacin. Its low MIC values indicate strong potency and effectiveness in inhibiting bacterial growth.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Antibacterial Mechanism : Research indicated that this compound disrupts the integrity of bacterial membranes, leading to increased permeability and eventual cell death. This was evidenced by assays measuring membrane integrity and cellular leakage of intracellular components .
- Hemolytic Activity : A hemolysis assay demonstrated that the compound has low toxicity towards human red blood cells, with hemolytic rates remaining below the international safety standard even at high concentrations. This suggests a favorable safety profile for potential therapeutic use .
- Structure-Activity Relationship (SAR) : The presence of chlorine and bromine substituents in the structure enhances antibacterial activity. Modifications in the benzyl groups were shown to affect both potency and selectivity against different bacterial strains .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations in Piperazine-Based Schiff Bases
Schiff bases derived from piperazine exhibit diverse biological and chemical behaviors depending on substituent patterns. Below is a comparative analysis of key analogs:
Table 1: Structural Comparison of Selected Piperazine Derivatives
Impact of Substituent Position and Halogenation
- In contrast, 4-chlorobenzyl groups (as in the target) are less sterically hindered than 2-chlorobenzyl derivatives (e.g., [8]), favoring interactions with planar active sites .
- Electron-Donating/Withdrawing Groups : The 4-propoxy group in [2] improves solubility but reduces membrane permeability compared to the target’s bromine. Nitro-substituted analogs ([5]) exhibit stronger electron-withdrawing effects, altering redox properties and reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
